molecular formula C7H5FN2 B6249605 5-ethynyl-6-fluoropyridin-2-amine CAS No. 1824299-95-7

5-ethynyl-6-fluoropyridin-2-amine

Cat. No. B6249605
CAS RN: 1824299-95-7
M. Wt: 136.1
InChI Key:
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Description

5-Ethenyl-6-fluoropyridin-2-amine is a chemical compound with a pyridine ring substituted with an ethynyl and fluorine group . It has a molecular weight of 138.14 . The compound is typically stored at temperatures below -10°C and is available in powder form .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-ethynyl-6-fluoropyridin-2-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Baltz-Schiemann reaction has been applied for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of 5-ethynyl-6-fluoropyridin-2-amine is represented by the InChI code 1S/C7H7FN2/c1-2-5-3-4-6(9)10-7(5)8/h2-4H,1H2,(H2,9,10) . This indicates that the compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .

It is stored at temperatures below -10°C . The compound has a molecular weight of 138.14 .

Scientific Research Applications

Herbicide Development :A notable application of 5-ethynyl-6-fluoropyridin-2-amine derivatives includes the synthesis of novel fluoropicolinate herbicides. Researchers have developed a cascade cyclization methodology involving fluoroalkyl alkynylimines and primary amines. This innovative approach facilitates the creation of 4-amino-5-fluoropicolinates, which are of significant interest as potential herbicide candidates. By employing N-trityl and acetal protecting groups in the cyclization precursors, the method yields 5-fluoropyridines that can be easily converted into picolinaldehyde derivatives. These derivatives serve as precursors for further elaboration into structures targeted as herbicides, providing access to picolinic acids with alkyl or aryl substituents at the 6-position, which were previously challenging to synthesize via cross-coupling chemistry (Johnson et al., 2015).

Chemoselective Amination :Another significant application is demonstrated through the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, highlighting a versatile approach in synthesizing aminated pyridines. This process utilizes catalytic amination conditions to selectively substitute the bromide while maintaining the chloro and fluoro substituents. The methodology offers a reversal in chemoselectivity under specific conditions, leading to the selective substitution of different positions on the pyridine ring. Such selective functionalization techniques are crucial for developing compounds with potential applications in medicinal chemistry and material science (Stroup et al., 2007).

Radiosynthesis for Medical Imaging :Furthermore, 5-ethynyl-6-fluoropyridin-2-amine derivatives have been explored in the radiosynthesis of fluorine-18 labelled compounds, particularly 2-amino-5-[18F]fluoropyridines. This application is paramount in the field of Positron Emission Tomography (PET) imaging, where fluorine-18 labeled compounds are used as radiotracers. The synthesis involves a palladium-catalyzed reaction, showcasing the compound's utility in generating labeled pyridines for diagnostic imaging purposes. Such advancements in radiosynthesis methodologies not only enhance the development of novel PET radiotracers but also contribute to the broader field of nuclear medicine and imaging diagnostics (Pauton et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-ethynyl-6-fluoropyridin-2-amine are not mentioned in the search results, the development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

5-ethynyl-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDWVRUHODKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-6-fluoropyridin-2-amine

CAS RN

1824299-95-7
Record name 5-ethynyl-6-fluoropyridin-2-amine
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